molecular formula C27H50P2 B025926 1,3-Bis(dicyclohexylphosphino)propane CAS No. 103099-52-1

1,3-Bis(dicyclohexylphosphino)propane

Cat. No.: B025926
CAS No.: 103099-52-1
M. Wt: 436.6 g/mol
InChI Key: RSJBEKXKEUQLER-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 1,3-Bis(dicyclohexylphosphino)propane is to serve as a ligand in organometallic chemistry . It is used in transition metal-catalyzed cross-coupling reactions .

Mode of Action

This compound interacts with its targets by providing steric hindrance to prevent unwanted side reactions . This leads to higher yields and selectivity in the reactions it is involved in .

Biochemical Pathways

The compound is involved in several biochemical pathways, including the Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . These pathways are crucial in organometallic chemistry and the synthesis of various compounds.

Pharmacokinetics

It’s important to note that the compound is a viscous liquid with a density of 105 g/mL at 25 °C . It has a boiling point of over 350 °C . These properties may influence its distribution and elimination in a system.

Result of Action

The result of the action of this compound is the successful completion of the aforementioned reactions with high yield and selectivity . It is used in the synthesis of gold clusters and in palladium-catalyzed decarboxylative coupling reactions .

Action Environment

The action of this compound is influenced by environmental factors. It should be handled in a well-ventilated place . Contact with skin and eyes should be avoided, and formation of dust and aerosols should be prevented . The compound should be stored in an inert atmosphere at room temperature .

Biochemical Analysis

Biochemical Properties

1,3-Bis(dicyclohexylphosphino)propane is used as a ligand in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules in these reactions. The bulky nature of this compound provides steric hindrance to prevent unwanted side reactions, leading to higher yields and selectivity .

Cellular Effects

It is known that it functions as a ligand for creating transition metal complexes, which hold promise in catalytic reactions and material advancements .

Molecular Mechanism

This compound exerts its effects at the molecular level through its role as a ligand in organometallic chemistry. It binds to transition metals, forming complexes that can participate in various reactions .

Temporal Effects in Laboratory Settings

This compound exhibits excellent stability, resisting the effects of air and moisture . This suggests that it may have long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

It is known to interact with transition metals, forming complexes that can participate in various reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Bis(dicyclohexylphosphino)propane can be synthesized through various methods. One common synthetic route involves the reaction of dicyclohexylphosphine with 1,3-dibromopropane under inert atmosphere conditions . The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the phosphine ligand.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 1,3-Bis(dicyclohexylphosphino)propane undergoes various types of reactions, primarily serving as a ligand in transition metal-catalyzed cross-coupling reactions. These reactions include:

  • Buchwald-Hartwig Cross Coupling Reaction
  • Heck Reaction
  • Hiyama Coupling
  • Negishi Coupling
  • Sonogashira Coupling
  • Stille Coupling
  • Suzuki-Miyaura Coupling

Common Reagents and Conditions: The compound is often used in conjunction with palladium or nickel catalysts in these reactions. Common reagents include aryl halides, alkyl halides, and organometallic reagents such as boronic acids, stannanes, and zinc reagents .

Major Products Formed: The major products formed from these reactions are typically biaryl compounds, alkenes, and other complex organic molecules that are valuable in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H50P2/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27/h24-27H,1-23H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJBEKXKEUQLER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(CCCP(C2CCCCC2)C3CCCCC3)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H50P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90331390
Record name 1,3-Bis(dicyclohexylphosphino)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90331390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103099-52-1
Record name 1,3-Bis(dicyclohexylphosphino)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90331390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Bis(dicyclohexylphosphino)propane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of dcpp influence the size and stability of gold clusters synthesized in solution?

A1: Research indicates that both the length of the alkyl chain and the substituents on the phosphine centers of diphosphine ligands significantly influence the characteristics of gold clusters formed during synthesis. [] When comparing dcpp with 1,3-bis(diphenylphosphino)propane (dppp), which has phenyl groups instead of cyclohexyl rings on the phosphine centers, researchers observed notable differences. The presence of cyclohexyl groups in dcpp led to the formation of specific multiply charged cationic gold clusters like Au9 L4 3+, Au13 L5 3+, Au6 L3 2+, Au8 L3 2+, and Au10 L4 2+ (L=dcpp). This suggests that the steric bulk and electronic properties of the cyclohexyl groups in dcpp play a crucial role in dictating the size and stability of the resulting gold clusters. [] You can find more information about this study here:

Q2: Can dcpp be used as a ligand in nickel-catalyzed reactions? What type of reactions and what are the advantages?

A2: Yes, dcpp is an effective ligand for nickel-catalyzed Negishi cross-coupling reactions. [] The precatalyst [(dcpp)Ni(η2-toluene)] demonstrates high efficiency in coupling chloroarenes with organozinc reagents, even with low catalyst loadings (0.2 mol% - 0.1 mol%) and under mild conditions (THF, 60 °C). [] The use of dcpp as a ligand in this context is advantageous due to its ability to support the nickel center in various oxidation states, facilitating the catalytic cycle. This research also delves into the mechanistic aspects of this reaction, providing valuable insight into the role of dcpp:

Q3: How does dcpp contribute to the reactivity of platinum complexes with fluoroboranes?

A3: Platinum complexes containing dcpp, like [Pt(BPf3)(CH2CH2)(dcpp)] (Pf = perfluorophenyl), have been studied in the context of frustrated Lewis pair (FLP) chemistry. [] The steric bulk of dcpp, particularly the cyclohexyl groups, plays a crucial role in preventing the typical Lewis acid-base adduct formation between the platinum center and the fluoroborane. This frustrated interaction enables the system to activate small molecules like ethene. [] This study highlights the unique reactivity that arises from the combination of dcpp and fluoroboranes in platinum complexes:

Q4: Can you provide the molecular formula and weight of 1,3-Bis(dicyclohexylphosphino)propane?

A4: The molecular formula of this compound is C27H50P2, and its molecular weight is 436.68 g/mol.

Q5: Are there any computational studies investigating the properties and reactivity of dcpp-containing complexes?

A5: Yes, density functional theory (DFT) calculations have been employed to study the interaction between platinum-based Lewis bases and boron-based Lewis acids, including systems involving dcpp. [] These calculations provide insights into the electronic structure and bonding interactions within these complexes, offering a deeper understanding of their reactivity. You can explore more about this research here:

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